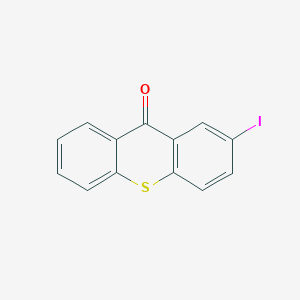

2-Iodo-9H-thioxanthen-9-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H7IOS |

|---|---|

Molecular Weight |

338.16 g/mol |

IUPAC Name |

2-iodothioxanthen-9-one |

InChI |

InChI=1S/C13H7IOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H |

InChI Key |

DVKZSEWNXFBKOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 9h Thioxanthen 9 One and Its Derivatives

Classical Synthetic Routes to Thioxanthone Analogues

Traditional methods for constructing the thioxanthone skeleton have been established for over a century and typically rely on the cyclization of complex intermediates under harsh conditions. Current time information in Bangalore, IN.sci-hub.se These routes are foundational and remain relevant in certain synthetic applications.

One of the most common classical strategies involves the synthesis and subsequent cyclization of a benzophenone (B1666685) derivative. uni-rostock.delibretexts.org This process generally begins with a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and a corresponding phenolic derivative to form a 2,2'-disubstituted benzophenone. epa.gov The subsequent cyclization to form the central sulfur-containing ring can be achieved through various means, often requiring high temperatures or strong acids.

For instance, fluorinated thioxanthone fluorophores have been prepared via an iterative nucleophilic aromatic substitution starting from a hexafluorobenzophenone intermediate. researchgate.net Another approach involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with a sulfur source like sodium sulfide (B99878) (Na₂S·9H₂O) to yield the corresponding 9H-thioxanthen-9-ones. nih.gov While effective, these multistep procedures can be synthetically demanding. sci-hub.se

An alternative and widely used classical pathway proceeds through the formation and cyclization of a diarylthioether, specifically a 2-(arylthio)benzoic acid. Current time information in Bangalore, IN.sci-hub.se This intermediate is typically prepared via methods like the Ullmann condensation, which couples a sodium phenolate (B1203915) with a benzoic acid containing a halogen in the ortho position. epa.gov The subsequent intramolecular electrophilic cycloacylation of the diarylthioether is most commonly accomplished using strong dehydrating acids such as concentrated sulfuric acid or polyphosphoric acid, often under high-temperature conditions. up.ptrsc.org

A specific example is the synthesis of 2-trifluoromethyl-thioxanthone, which is achieved by first synthesizing a diaryl sulfide from p-chlorotrifluorotoluene and thiosalicylic acid, followed by cyclization in concentrated sulfuric acid. tandfonline.com More recently, triflic acid (TfOH) in hexafluoroisopropanol (HFIP) has been shown to promote the cyclization of 2-(arylthio)-3-halobenzoic acid esters, providing a method to prepare various thioxanthones, including those with iodo-substituents. chemicalbook.com

Table 1: Comparison of Classical Thioxanthone Synthesis Routes

| Route | Key Intermediate | Typical Precursors | Cyclization Conditions | References |

| Benzophenone | 2,2'-Disubstituted Benzophenone | Substituted Benzoyl Chloride, Phenolic Derivative | High Temperature, Strong Acid | libretexts.orgepa.govresearchgate.net |

| Diarylthioether | 2-(Arylthio)benzoic Acid | Thiosalicylic Acid, Substituted Arene | Concentrated H₂SO₄, Polyphosphoric Acid | Current time information in Bangalore, IN.sci-hub.setandfonline.com |

Direct and Regioselective Iodination Strategies

The direct introduction of an iodine atom onto the 9H-thioxanthen-9-one scaffold via electrophilic aromatic substitution is challenging. The thioxanthone ring system is deactivated by the electron-withdrawing effect of the carbonyl group, making it less susceptible to electrophilic attack than simple arenes.

Direct iodination of aromatic compounds typically requires the use of elemental iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid, or hydrogen peroxide) to generate a more potent electrophilic species, effectively behaving as I⁺. libretexts.org While direct bromination of 9H-thioxanthen-9-one to yield 2-bromo-9H-thioxanthen-9-one (using bromine and iodine in acetic acid) and 3,6-dibromo-9H-thioxanthen-9-one has been reported, analogous direct iodination is less common and may require harsh conditions or result in low regioselectivity. sci-hub.seup.pt

Alternative, multi-step approaches can achieve regiocontrol. For example, 1-iodo-9-thioxanthone has been prepared through a deprotometalation-iodolysis sequence, where the parent heterocycle is first treated with a strong base to generate a specific organometallic intermediate that is then quenched with iodine. sci-hub.seresearchgate.net Although this is not a direct electrophilic substitution and targets a different position, it illustrates a strategy for achieving regioselectivity when direct methods are not feasible. Therefore, the synthesis of 2-Iodo-9H-thioxanthen-9-one is often accomplished by using a pre-iodinated starting material in one of the classical or modern cyclization strategies, rather than by direct iodination of the final thioxanthone core.

Advanced Transition Metal-Catalyzed Coupling Reactions for Synthesis

Modern synthetic chemistry offers powerful tools for forming C-C and C-heteroatom bonds, providing efficient and selective routes to functionalized thioxanthones. These methods often utilize 2-halo-9H-thioxanthen-9-one precursors, including the 2-iodo derivative.

Palladium-catalyzed reactions are instrumental in modifying the thioxanthone scaffold. researchgate.net

The Heck reaction , which couples an aryl halide with an alkene, has been explicitly used as a key step in the synthesis of thioxanthone-based photoremovable protecting groups. acs.orgacs.org In one documented procedure, this compound was successfully reacted with an allylic alcohol in the presence of a palladium catalyst to form a new C-C bond at the 2-position. researchgate.net

The Sonogashira coupling , which joins an aryl halide with a terminal alkyne, is another widely employed method for derivatizing the thioxanthone core. mdpi.comresearchgate.net This reaction has been used to synthesize various derivatives, such as coupling 2-bromo-9H-thioxanthen-9-one with terminal alkynes to introduce acetylenic linkers. researchgate.net These alkynyl thioxanthones are valuable intermediates for creating more complex molecules and materials with specific electronic and optical properties.

Table 2: Examples of Palladium-Catalyzed Reactions for Thioxanthone Derivatization

| Reaction | Thioxanthone Precursor | Coupling Partner | Catalyst System (Example) | Product Type | References |

| Heck Reaction | This compound | Allylic Alcohol | Pd Catalyst | 2-Alkene substituted Thioxanthone | researchgate.net |

| Sonogashira Coupling | 2-Bromo-9H-thioxanthen-9-one | Terminal Alkyne | [Pd(PPh₃)₄], CuI, Et₃N | 2-Alkynyl substituted Thioxanthone | researchgate.net |

Copper-catalyzed reactions, particularly for forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, are crucial for synthesizing a wide array of thioxanthone derivatives. The Ullmann condensation and related couplings are classic examples.

Newer chiral aminated thioxanthones have been synthesized via copper-catalyzed Ullmann cross-coupling reactions between 1-chloro-4-propoxy-9H-thioxanthen-9-one and various enantiomerically pure amino alcohols, with copper iodide (CuI) proving to be a highly efficient catalyst. Similarly, the synthesis of hexacyclic derivatives has been achieved through a sequence involving the deprotometalation-iodolysis of 9-thioxanthone, followed by a copper-catalyzed C-N bond formation with an aniline. sci-hub.se These methods demonstrate the utility of copper catalysis in introducing amine functionalities, which are important for biological applications.

Copper is also pivotal in forming C-S bonds. For example, a key step in the synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides involves the copper-catalyzed coupling of a thiophenol with 2-iodo-3-chlorobenzoic acid to form the necessary diaryl sulfide intermediate. These methodologies highlight the versatility of copper catalysis in building the complex precursors required for thioxanthone synthesis.

Photochemical and Radical-Mediated Synthetic Pathways

The synthesis of thioxanthones can be achieved through various methods, including photochemical and radical-mediated reactions. These approaches offer unique advantages in terms of reaction conditions and functional group tolerance.

A novel and efficient method for synthesizing highly functionalized thioxanthones involves a double aryne insertion into a carbon-sulfur double bond. acs.orgresearchgate.net This strategy utilizes readily available o-silylaryl triflates and thioureas as starting materials. acs.orgchemistryviews.org The reaction proceeds through the generation of aryne intermediates, which then undergo a domino reaction involving two C–S and two C–C bond formations with the thiourea (B124793). acs.org Subsequent hydrolysis of the resulting iminium intermediate yields the desired thioxanthone. acs.org

This method has proven to be versatile, allowing for the synthesis of a broad range of thioxanthones, including those with multiple substituents and extended π-systems. acs.orgtus.ac.jp The use of different o-silylaryl triflates enables the preparation of unsymmetrical thioxanthones. acs.org The reaction exhibits good functional group tolerance, with groups such as methyl, methoxy, fluoro, bromo, and amino remaining intact during the synthesis. acs.org

The proposed mechanism involves the formal [2+2] cycloaddition of a benzyne (B1209423) with thiourea, leading to a four-membered ring intermediate. acs.org Ring-opening generates an amidinium intermediate with a thiolate moiety, which reacts with a second benzyne molecule to form an iminium intermediate that is then hydrolyzed under acidic conditions. acs.org

| Aryne Precursor | Thiourea | Product | Yield | Reference |

| o-(trimethylsilyl)phenyl triflate | N,N'-dimethylthiourea | 9H-thioxanthen-9-one | Good | acs.org |

| 4,5-dimethyl-o-silylaryl triflate | N,N'-dimethylthiourea | Tetrasubstituted thioxanthone | Moderate to Good | acs.org |

| 4,5-dimethoxy-o-silylaryl triflate | N,N'-dimethylthiourea | Tetrasubstituted thioxanthone | Moderate to Good | acs.org |

| 4,5-difluoro-o-silylaryl triflate | N,N'-dimethylthiourea | Tetrasubstituted thioxanthone | Moderate to Good | acs.org |

| 3-methoxy-o-silylaryl triflate | N,N'-dimethylthiourea | Disubstituted thioxanthone | Good | acs.org |

Functionalization and Derivatization Protocols

The this compound core is a versatile platform for further functionalization, enabling the synthesis of a diverse range of derivatives with tailored properties.

The iodine atom at the 2-position of this compound is a key functional handle for introducing various substituents through cross-coupling reactions. For instance, Heck and Sonogashira coupling reactions have been successfully employed to introduce carbon-carbon bonds at this position. d-nb.info

A study detailed the synthesis of photolabile protecting groups where this compound was coupled with an allylic alcohol via a Heck reaction. d-nb.info In another example, Sonogashira coupling of 2-bromo-9H-thioxanthen-9-one with a terminal alkyne was utilized to create a more complex molecular structure. d-nb.info These reactions highlight the utility of the halogen at the 2-position for constructing intricate molecular architectures.

The reactivity of the triplet excited states of 2-substituted thioxanthones is influenced by the nature of the substituent. csic.es Electron-withdrawing groups at the 2-position can enhance the reactivity of the thioxanthone triplet state. csic.es

The synthesis of ring-substituted and fused thioxanthones can be achieved through various strategies. One approach involves the cyclization of appropriately substituted precursors. For example, the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide provides a route to 9H-thioxanthen-9-ones and their aza-analogues. researchgate.net

Another method involves the ruthenium-catalyzed C-H activation of thioxanthones to introduce alkyl or aryl groups at the 1- and 8-positions. beilstein-journals.org This method, however, is more focused on positions other than the 2-position.

The synthesis of fused thioxanthone systems has also been reported. For instance, pentacyclic thioxanthones can be prepared via ring-fused benzynes in the double aryne insertion strategy. acs.org

The thioether linkage in the thioxanthone core can be oxidized to the corresponding sulfoxide (B87167) or sulfone (9H-thioxanthen-9-one 10,10-dioxide). This transformation significantly alters the electronic properties of the molecule, making it more electron-deficient. nih.govacs.org

Oxidation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.govnih.gov The degree of oxidation can be controlled by the amount of oxidant used, allowing for the selective formation of either the sulfoxide or the sulfone. nih.gov For example, treatment of a thioxanthone with mCPBA can yield the corresponding sulfoxide or sulfone in good yields. nih.gov

The resulting thioxanthone 10,10-dioxides are valuable building blocks in materials science, particularly for the development of fluorescent dyes and materials for organic electronics. nih.govacs.org They can be further functionalized, for example, through nucleophilic aromatic substitution reactions at activated positions. nih.gov

| Starting Material | Oxidizing Agent | Product | Reference |

| Thioxanthone | mCPBA (1 equiv.) | Thioxanthone sulfoxide | nih.gov |

| Thioxanthone | mCPBA (2 equiv.) | Thioxanthone sulfone | nih.gov |

| 3-chlorothioxanthenone | Hydrogen Peroxide | 3-chlorothioxanthen-9-one-10,10-dioxide | nih.gov |

Stereoselective Synthesis of Chiral Thioxanthone Derivatives

The development of chiral thioxanthone derivatives is of significant interest due to their potential applications in asymmetric catalysis and as modulators of biological targets. mdpi.comthieme-connect.com

One approach to synthesizing chiral thioxanthones involves the copper-catalyzed Ullmann cross-coupling reaction between a halogenated thioxanthone and an enantiomerically pure amino alcohol. mdpi.com For example, new chiral aminated thioxanthones were synthesized by reacting 1-chloro-4-propoxy-9H-thioxanthen-9-one with various chiral amino alcohols in the presence of copper iodide and potassium carbonate. mdpi.com

Another strategy involves linking a thioxanthone moiety to a chiral backbone. thieme-connect.com Chiral thiourea-thioxanthone hybrids have been synthesized where the thioxanthone unit is covalently attached to a chiral thiourea entity. thieme-connect.com These hybrid molecules have been explored for their potential in enantioselective photochemical reactions. thieme-connect.com

Furthermore, quantum chemical studies have been conducted to understand the mechanism and stereoselectivity of intramolecular [2+2] photocycloaddition reactions catalyzed by chiral thioxanthones. rsc.org These studies indicate that the reaction proceeds via energy transfer from the triplet thioxanthone to the substrate, with the first C-C bond formation being the rate-limiting and selectivity-controlling step. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 9h Thioxanthen 9 One

Photoreactivity and Photophysical Processes

The photochemistry of 2-Iodo-9H-thioxanthen-9-one is a dominant feature of its chemical profile. The thioxanthone scaffold is a well-known photosensitizer, and the presence of a heavy iodine atom significantly modulates its photophysical properties.

Triplet Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, this compound is promoted to a singlet excited state (S₁). Due to the presence of the iodine atom, a phenomenon known as the "heavy-atom effect" comes into play, dramatically accelerating the rate of intersystem crossing (ISC) to the triplet manifold (T₁). capes.gov.br This process is exceptionally efficient, leading to a high quantum yield for triplet state formation, a characteristic feature of thioxanthone derivatives. nih.gov The triplet state is relatively long-lived and is the primary species responsible for the compound's photosensitization reactions. mdpi.com

The triplet energy of related thioxanthone compounds, such as thioxanthen-9-one-10,10-dioxide, has been determined to be approximately 66.3 kcal mol⁻¹. ufba.br This substantial energy allows it to act as an effective photosensitizer, transferring its triplet energy to other molecules with lower triplet energies in a process governed by diffusion-controlled rates. ufba.br The dynamics of these triplet states can be complex, potentially involving multiple triplet states, including a reactive state and a non-reactive reservoir state, as observed in similar thioxanthone systems. nih.gov

Table 1: Photophysical Properties of a Related Thioxanthone Derivative

| Property | Value | Reference Compound |

|---|---|---|

| Triplet Energy (E_T) | 66.3 kcal mol⁻¹ | Thioxanthen-9-one-10,10-dioxide ufba.br |

| Triplet Lifetime (τ_T) | 11.5 µs (in acetonitrile) | Thioxanthen-9-one-10,10-dioxide ufba.br |

Single-Electron Transfer (SET) Processes

The excited triplet state of this compound is a potent oxidizing agent. It can engage in single-electron transfer (SET) processes with suitable electron donors. mdpi.comsigmaaldrich.com In this mechanism, the excited thioxanthone accepts an electron from a donor molecule, generating the thioxanthone radical anion and a donor radical cation. mdpi.com This process is a key step in photoredox catalysis, where the generated radical ions can initiate a variety of chemical transformations. sigmaaldrich.com The feasibility of an SET event can often be predicted from the redox potentials of the catalyst and the substrate. sigmaaldrich.com Hypervalent iodine reagents, which are related to the iodo-substituent on the thioxanthone, are known to facilitate SET oxidations and radical reactions. clockss.org

Photoinduced Cycloaddition Reactions

The thioxanthone core contains a carbonyl group and an α,β-unsaturated system, making it susceptible to photoinduced cycloaddition reactions. Photochemical [2+2] cycloadditions, also known as the Paterno-Büchi reaction, are a recognized reaction pathway for thioxanthone derivatives, involving the excited state of the carbonyl group reacting with alkenes to form oxetanes. mdpi.com Furthermore, the dienone character of the thioxanthone structure suggests the potential for [4+2] cycloaddition reactions with suitable dienophiles upon photochemical activation. mdpi.comnih.gov The specific pathway, whether [2+2] or [4+2], can be influenced by the nature of the reactants and the reaction conditions. mdpi.com

Radical Chemistry Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a focal point for radical chemistry. csbsju.edu This weakness is attributed to the large size and polarizability of the iodine atom, which stabilizes the resulting radical species. csbsju.edu

The C-I bond in this compound can undergo homolytic cleavage (homolysis) upon exposure to heat or, more relevantly, light, to generate a thioxanthen-9-one-2-yl radical and an iodine radical. capes.gov.brcsbsju.edu This photodissociation can compete with other photophysical processes like intersystem crossing. capes.gov.br The generation of such aryl radicals is a powerful tool in organic synthesis, as they can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to multiple bonds, and C-H functionalization. nih.govacs.org The formation of carbon-centered radicals from iodo-precursors is a common strategy in photoredox-catalyzed reactions. acs.org

Table 2: Average Carbon-Halogen Bond Dissociation Energies

| Bond | Average Bond Energy (kJ/mol) |

|---|---|

| C-F | 485 |

| C-Cl | 339 |

| C-Br | 285 |

Note: These are general average values; the specific bond dissociation energy in this compound may vary.

Electrophilic and Nucleophilic Reactivity of the Thioxanthone Core

The thioxanthone structure possesses distinct sites for both electrophilic and nucleophilic attack. The electron-withdrawing nature of the carbonyl and sulfone (in oxidized derivatives) groups deactivates the aromatic rings towards electrophilic substitution but activates them for nucleophilic aromatic substitution.

Reactions at the Ketone Functionality

The carbonyl group in the 9-position of the thioxanthone core is a primary site for nucleophilic attack. It undergoes typical ketone reactions. For instance, it can react with primary amines and their derivatives in the presence of an acid catalyst to form imines, also known as Schiff bases. In its excited triplet state, the carbonyl oxygen exhibits significant radical character and is a potent hydrogen atom abstractor, a key initiation step in many photopolymerization processes. mdpi.comufba.br It can abstract a hydrogen atom from a suitable donor (like an alcohol or an amine) to generate a ketyl radical and a donor-derived radical. mdpi.comufba.br

Aromatic Nucleophilic Displacement Reactions

Aromatic nucleophilic substitution (SNAF) reactions provide a direct method for the functionalization of aryl halides. In the case of this compound, the iodine atom can be displaced by various nucleophiles, a process that is generally facilitated by the presence of the electron-withdrawing carbonyl group, which can stabilize the intermediate Meisenheimer complex.

While specific studies on the aromatic nucleophilic displacement of this compound are not extensively documented, the reactivity of analogous 2-halothioxanthones provides valuable insights. For instance, chlorinated thioxanthone derivatives have been shown to undergo nucleophilic substitution with primary amines, yielding a series of N-substituted aminothioxanthones orgsyn.org. This suggests that this compound would readily react with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to afford the corresponding 2-substituted thioxanthone derivatives. The general reaction setup for such transformations typically involves heating the aryl halide with the nucleophile in a suitable polar aprotic solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction fishersci.co.uk.

Furthermore, copper-catalyzed cyanation reactions represent another important class of nucleophilic substitution. These reactions, often referred to as the Rosenmund-von Braun reaction, typically involve the treatment of an aryl halide with a cyanide source, such as copper(I) cyanide, to produce the corresponding aryl nitrile. Modern variations of this reaction utilize catalytic amounts of copper and can proceed under milder conditions. A domino halogen exchange-cyanation has been developed for aryl bromides, which could be applicable to this compound, providing a route to 2-cyano-9H-thioxanthen-9-one nih.govorganic-chemistry.org. This cyano-substituted thioxanthone can then serve as a versatile intermediate for the synthesis of other derivatives, such as carboxylic acids, amides, and amines.

Role as a Precursor in Diverse Organic Transformations

The presence of the carbon-iodine bond in this compound makes it a valuable precursor for a wide array of organic transformations, enabling the synthesis of a multitude of functionalized thioxanthone derivatives with potential applications in medicinal chemistry and materials science.

Conversion to Other Halogenated or Functionalized Thioxanthones

The iodine atom in this compound can be replaced with other halogens through halogen exchange reactions. The Finkelstein reaction, for instance, allows for the conversion of aryl iodides to other aryl halides, although it is more commonly used for alkyl halides nih.govscience.govmanac-inc.co.jppreprints.orgnih.govorganic-chemistry.org. Metal-mediated halogen exchange reactions have been developed for aryl halides and could potentially be applied to convert this compound into its bromo or chloro analogues nih.gov.

Beyond simple halogen exchange, the iodo group is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, which allows for the introduction of a wide range of functional groups. These reactions represent some of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst beilstein-journals.org. The application of the Sonogashira coupling to this compound would provide a straightforward route to 2-alkynyl-9H-thioxanthen-9-one derivatives. These alkynyl-functionalized thioxanthones can serve as precursors for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new carbon-carbon bond nih.govmdpi.com. By reacting this compound with various alkenes under Heck conditions, a range of 2-alkenyl-9H-thioxanthen-9-one derivatives could be synthesized.

Suzuki Coupling: The Suzuki reaction is a versatile method for the formation of carbon-carbon bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base researchgate.net. The reaction of this compound with different aryl or vinyl boronic acids would lead to the formation of 2-aryl or 2-vinyl-9H-thioxanthen-9-one derivatives, respectively. This allows for the construction of biaryl systems and extended conjugated π-systems.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions of this compound:

| Reaction Name | Coupling Partner | Product |

| Sonogashira | Terminal Alkyne | 2-Alkynyl-9H-thioxanthen-9-one |

| Heck | Alkene | 2-Alkenyl-9H-thioxanthen-9-one |

| Suzuki | Boronic Acid/Ester | 2-Aryl/Vinyl-9H-thioxanthen-9-one |

| Buchwald-Hartwig | Amine | 2-Amino-9H-thioxanthen-9-one |

Advanced Spectroscopic and Computational Characterization

Computational Chemistry and Theoretical Modeling (Density Functional Theory - DFT)

Time-Dependent DFT (TD-DFT) for Excited State Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. rsc.orgrsc.org It is an extension of Density Functional Theory (DFT), which is primarily a ground-state theory. chemrxiv.org TD-DFT is widely employed due to its favorable balance of computational cost and accuracy for predicting properties like vertical excitation energies, which correspond to absorption spectra. rsc.orgchemrxiv.org The methodology can also be used to analyze the nature of electronic transitions, such as identifying charge-transfer states. rsc.org However, the accuracy of TD-DFT can be dependent on the choice of the exchange-correlation functional, particularly for challenging cases like Rydberg states or long-range charge-transfer excitations. chemrxiv.org No specific TD-DFT studies predicting the excited states of 2-Iodo-9H-thioxanthen-9-one were found.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.org The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.orgschrodinger.com

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net The HOMO-LUMO gap is a critical parameter in determining molecular electrical transport properties and can often be correlated with the lowest energy electronic transition observed in UV-Vis spectroscopy. schrodinger.com Specific calculations determining the HOMO and LUMO energies or the resulting energy gap for this compound are not available in the reviewed literature.

Mechanistic Pathway Computations and Reaction Dynamics

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and reaction products. Methods such as DFT are frequently used to compute the energies of these species, allowing for the determination of activation barriers and reaction enthalpies. These calculations can reveal the step-by-step pathway a reaction follows and explain observed selectivity and reactivity. researchgate.net

Reaction dynamics simulations can provide even deeper insight by modeling the motion of atoms over time as a reaction proceeds. Such simulations can help understand factors that control reaction outcomes beyond simple transition state theory. While studies exist on the reduction mechanisms of the parent thioxanthen-9-one (B50317) scaffold and on iodination mechanisms of other aromatic systems, researchgate.netresearchgate.net no specific mechanistic pathway computations or reaction dynamics studies for this compound were identified in the literature search.

Applications in Advanced Materials Science and Applied Photochemistry

Photocatalysis in Contemporary Organic Synthesis

Beyond polymerization, photo-excited molecules can be used as catalysts to drive a wide range of organic reactions. Thioxanthones have emerged as a powerful class of metal-free organic photocatalysts, leveraging their photophysical properties to facilitate bond formation under mild conditions. nih.govresearchgate.net

Visible-light photoredox catalysis uses a photosensitizer to initiate single-electron transfer (SET) with organic substrates, generating reactive radical ion intermediates that can undergo subsequent chemical transformations. Thioxanthone derivatives are excellent photoredox catalysts because their excited triplet state can act as both an oxidant and a reductant. mdpi.comresearchgate.net

Reductive Quenching Cycle: The excited thioxanthone (*TX) is quenched by an electron donor, forming the thioxanthone radical anion (TX•−), which is a potent reductant that can donate its electron to a substrate.

Oxidative Quenching Cycle: The excited thioxanthone (*TX) is quenched by an electron acceptor, forming the thioxanthone radical cation (TX•+), a strong oxidant.

This dual reactivity allows thioxanthones to catalyze a broad spectrum of reactions. For example, thioxanthen-9-one (B50317) has been employed as a photocatalyst in dual-catalysis systems, such as the nickel-catalyzed amination of aryl halides, where it facilitates the reaction under visible light at room temperature. rsc.org The ability to use simple light sources, including sunlight, makes this a green and sustainable approach to synthesis. rsc.org

In energy transfer (EnT) catalysis, the excited photosensitizer does not exchange an electron with the substrate but instead transfers its electronic energy directly. This process, known as triplet-triplet energy transfer, excites the substrate to its own triplet state, which can then undergo reactions that are inaccessible from its ground state. For this to be efficient, the triplet energy (ET) of the sensitizer must be greater than that of the substrate.

Thioxanthones are excellent EnT catalysts due to their high triplet energies (for thioxanthen-9-one-10,10-dioxide, a related structure, ET = 66.3 kcal/mol). ufba.brresearchgate.net This allows them to activate a wide range of substrates. EnT catalysis is particularly powerful for controlling the stereoselectivity and regioselectivity of reactions, as it can enable specific [2+2] cycloadditions, E/Z isomerizations, and other pericyclic reactions.

A clear example of this mechanism is seen in the dual photoredox/nickel-catalyzed amination of aryl halides, where the proposed mechanism involves energy transfer from the triplet state of thioxanthen-9-one to an aryl-Ni(II)-amino intermediate, which triggers the final bond-forming reductive elimination step. rsc.org

Catalytic Functionalization of Alkenes and Other Substrates

While direct use of 2-Iodo-9H-thioxanthen-9-one as a catalyst for the functionalization of alkenes is not extensively detailed in available research, the broader class of thioxanthone derivatives has demonstrated significant utility in photoredox catalysis. Amine-substituted thioxanthone derivatives, in particular, have been developed as highly effective, metal-free photoredox catalysts. acs.org These compounds can initiate photopolymerization processes upon exposure to visible light from LEDs. acs.org

Thioxanthone-based molecules act as potent photosensitizers for iodonium salts in two-component initiating systems, which are used for the free-radical photopolymerization of acrylate monomers. acs.org Furthermore, they have been successfully employed in three-component systems with a bromide source and an amine for the organocatalyzed atom transfer radical polymerization (ATRP) of substrates like methyl methacrylate under visible light irradiation. acs.org The catalytic cycle in these systems relies on the favorable interaction of the excited states of the thioxanthone derivatives with the bromide to generate radicals, initiating polymerization. acs.org

Optoelectronic Materials Development

The thioxanthenone scaffold is a key building block in the design of novel materials for optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs).

Derivatives of the thioxanthenone core have been successfully integrated as emitters in solution-processed OLEDs. rsc.org For instance, a polymer incorporating a 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) unit has been used to fabricate efficient devices. rsc.org In this architecture, the thioxanthenone dioxide moiety functions as an electron acceptor. rsc.org An OLED device utilizing this polymer as the emitter exhibited strong deep orange electroluminescence. rsc.org The performance of such devices highlights the potential of thioxanthenone-based materials in creating efficient and color-tunable OLEDs. rsc.org

Table 1: Performance of an OLED Device with a Thioxanthenone Dioxide-Based Polymer Emitter

| Parameter | Value |

| Emission Color | Deep Orange |

| Emission Peak | 603 nm |

| Maximum External Quantum Efficiency (EQE) | 10.44% |

| Maximum Current Efficiency | 14.97 cd/A |

| Turn-on Voltage | 4.2 V |

Data sourced from research on solution-processed OLEDs incorporating a TXO-TPA based polymer. rsc.org

The development of materials capable of Thermally Activated Delayed Fluorescence (TADF) is a critical area in OLED research, as it allows for internal quantum efficiencies approaching 100%. The 9H-thioxanthen-9-one-10,10-dioxide (TXO) structure is a highly effective acceptor moiety for constructing TADF emitters. rsc.org When this acceptor is incorporated into a polymer backbone alongside donor units (such as triphenylamine-carbazole), it forms a twisted donor-acceptor structure. rsc.org This specific molecular geometry minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, the defining process of TADF. rsc.org Polymers based on this design have shown clear TADF properties, leading to red-orange emissions. rsc.org

The application of this compound or its direct derivatives in the development of emitters with Circularly Polarized Luminescence (CPL) is not documented in the reviewed literature. Research into CPL-active materials is an emerging field, with current studies often focusing on molecular frameworks that incorporate inherent chirality, such as chiral boron difluoride complexes or mechanically interlocked molecules like rotaxanes. rsc.orgnih.gov

Intermediates for Molecular Device Fabrication

The structural characteristics of this compound make it a valuable precursor for building complex molecular machinery.

Light-driven molecular motors are frequently based on overcrowded alkene structures, which undergo photochemical isomerization. nih.gov Thioxanthone-based structures are recognized as important building blocks for the synthesis of these sophisticated molecular devices. nih.gov Specifically, bisthioxanthylidenes, a class of overcrowded alkenes, can be synthesized and function as molecular switches. nih.govrsc.org

The 2-iodo substitution on the 9H-thioxanthen-9-one ring is of particular synthetic importance. This iodo-group serves as a versatile chemical handle for carbon-carbon bond formation, analogous to the use of 2-iodobenzoate in the synthesis of other motor components. nih.gov It enables the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to attach other molecular fragments. This strategic functionalization is essential for constructing the larger, sterically hindered systems required for the unidirectional rotation that defines a molecular motor. nih.gov Therefore, this compound is a key intermediate, providing a foundational component that can be elaborated into the functional core of advanced molecular machines.

Building Blocks for Advanced Chemical Sensors

The development of advanced chemical sensors often relies on the modular assembly of a signaling unit (transducer) and a recognition unit (receptor). This compound is an exemplary building block where the thioxanthen-9-one core can function as the signal transducer. The core structure is an effective chromophore and fluorophore, whose optical properties can be modulated by external stimuli.

The key to its utility as a building block is the carbon-iodine bond at the 2-position. This bond provides a reactive handle for introducing a wide variety of functional groups through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings). This allows for the covalent attachment of specific receptor molecules designed to bind selectively with target analytes.

The operational principle of a sensor derived from this compound would be as follows:

Synthesis : A receptor molecule, chosen for its specific affinity for a target analyte (e.g., a metal ion, an anion, or a biomolecule), is chemically linked to the 2-position of the thioxanthen-9-one scaffold.

Detection : Upon introduction of the target analyte, the receptor unit binds to it.

Signal Transduction : This binding event induces a conformational or electronic change in the molecule, which in turn alters the photophysical properties of the thioxanthen-9-one core. The change can manifest as an enhancement or quenching of fluorescence, or a shift in the absorption or emission wavelength, which can be detected and quantified using techniques like fluorescence or UV-visible spectroscopy. nih.gov

This modular approach allows for the rational design of a wide array of sensors for various applications by simply changing the attached receptor unit while retaining the reliable signaling function of the thioxanthen-9-one core.

Table 1: Physicochemical Properties of the Parent Compound, 9H-Thioxanthen-9-one

| Property | Value |

|---|---|

| Molecular Formula | C13H8OS |

| IUPAC Name | Thioxanthen-9-one |

| Appearance | Yellow solid |

| Triplet Energy | High |

| Triplet Lifetime | Relatively long |

Note: Data pertains to the parent compound and provides a baseline for understanding the core properties of its derivatives. Specific values for this compound may vary. rsc.orgnih.gov

Probes for Advanced Chemical or Materials Characterization

Beyond its role as a synthetic precursor for sensors, this compound itself, and derivatives made from it, can serve as probes for materials characterization. This capability is profoundly influenced by the presence of the iodine atom due to a phenomenon known as the "heavy-atom effect". nih.gov

The internal heavy-atom effect describes how the presence of an atom with a high atomic number, such as iodine, enhances the rate of otherwise spin-forbidden electronic transitions within a molecule. nih.gov In the context of a photoexcited molecule like thioxanthone, this effect significantly promotes intersystem crossing (ISC)—the transition from an excited singlet state (S₁) to an excited triplet state (T₁). rsc.org

The primary photophysical consequences of this enhanced intersystem crossing are:

Reduced Fluorescence : The fluorescence quantum yield decreases because the excited singlet state is more rapidly depopulated through the competing ISC pathway. rsc.org

Increased Triplet State Population : A higher fraction of excited molecules transition to the triplet state, resulting in an increased triplet quantum yield. rsc.org

This modification of photophysical properties makes iodinated thioxanthones excellent candidates for use as probes and photosensitizers. acs.orgresearchgate.net A high triplet yield is crucial for applications that rely on the reactivity of the triplet state. For example, molecules with populated and long-lived triplet states can act as potent photosensitizers, capable of transferring their energy to other molecules, such as molecular oxygen, to generate highly reactive singlet oxygen.

As probes, these compounds can be incorporated into materials like polymers or biological systems. mdpi.comresearchgate.net The characteristics of the triplet state (e.g., its lifetime and emission profile, known as phosphorescence) are often highly sensitive to the local microenvironment. By monitoring these properties, researchers can gain insights into material characteristics such as:

Local oxygen concentration (triplet states are efficiently quenched by oxygen).

Material rigidity and viscosity.

Polymer chain dynamics and morphology.

Therefore, the iodine atom in this compound is not merely a synthetic handle but a functional feature that fundamentally alters the compound's photochemical behavior, transforming it into a specialized probe for materials research. rsc.orgresearchgate.net

Table 2: Influence of the Internal Heavy-Atom Effect on Photophysical Properties

| Property | Standard Fluorophore (e.g., Thioxanthone) | Iodinated Fluorophore (e.g., 2-Iodo-thioxanthone) |

|---|---|---|

| Intersystem Crossing (S₁ → T₁) Rate | Moderate | High / Very High |

| Fluorescence Quantum Yield (ΦF) | Higher | Lower |

| Triplet Quantum Yield (ΦT) | Lower | Higher |

Note: This table provides a qualitative comparison based on the established principles of the heavy-atom effect. nih.govrsc.org

Q & A

Q. Basic Research Focus

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HI).

- First-aid : For accidental ingestion, administer activated charcoal and seek medical attention immediately. Safety Data Sheets (SDS) emphasize avoiding ignition sources due to potential dust explosivity .

How do computational methods like PM3 and AM1 compare in predicting the geometry of this compound?

Advanced Research Focus

Semiempirical methods (PM3, AM1) and ab initio calculations yield divergent geometries:

- PM3 : Predicts trigonal-pyramidal geometry at N(1) in protonated forms, aligning with X-ray crystallography for related analogs.

- AM1 : Overestimates bond lengths by ~0.1 Å but provides accurate atomic charges for electrostatic field modeling in QSAR .

Hybrid approaches (e.g., DFT with B3LYP/6-31G*) are recommended for balancing accuracy and computational cost.

What are the limitations of using this compound in in vivo studies?

Q. Advanced Research Focus

- Toxicity : Iodine substitution may increase hepatotoxicity, requiring dose optimization in murine models.

- Photodegradation : UV exposure generates reactive intermediates (e.g., iodinated radicals), necessitating light-protected storage .

- Bioavailability : Low aqueous solubility (log S ≈ -4.2) limits oral administration; nanoformulation (e.g., liposomes) improves delivery .

How can contradictions in reported bioactivity data for thioxanthenone derivatives be resolved?

Q. Methodological Guidance

- Standardize assays : Use identical cell lines (e.g., Panc03) and endpoint metrics (e.g., IC₅₀) across studies.

- Control variables : Account for log P, serum protein binding, and metabolic stability in dose-response curves.

- Meta-analysis : Apply multivariate regression to reconcile discrepancies in CoMFA vs. SEAL alignment results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.